O-{3-[(2-fluorophenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate
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Overview
Description
1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorinated aniline group, a phenoxy group, and a carbothioyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluoroaniline with a carbonyl compound to form the 2-fluoroanilino carbonyl intermediate. This intermediate is then reacted with a phenoxy carbothioyl compound under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is substituted with different functional groups using reagents like halogens or nitrating agents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the carbothioyl group.
Scientific Research Applications
1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated aniline group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The phenoxy and carbothioyl groups may also contribute to the compound’s binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE can be compared with similar compounds, such as:
- 3-(2-((4-FLUOROANILINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-CHLOROBENZOATE
- ETHYL 3-((2-FLUOROANILINO)CARBONYL)-1-INDOLIZINECARBOXYLATE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in 1-[({3-[(2-FLUOROANILINO)CARBONYL]PHENOXY}CARBOTHIOYL)AMINO]-2,3-DIMETHYLBENZENE makes it distinct and valuable for targeted research applications.
Properties
Molecular Formula |
C22H19FN2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
O-[3-[(2-fluorophenyl)carbamoyl]phenyl] N-(2,3-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C22H19FN2O2S/c1-14-7-5-12-19(15(14)2)25-22(28)27-17-9-6-8-16(13-17)21(26)24-20-11-4-3-10-18(20)23/h3-13H,1-2H3,(H,24,26)(H,25,28) |
InChI Key |
ZPOAEZGCCSHUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F)C |
Origin of Product |
United States |
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